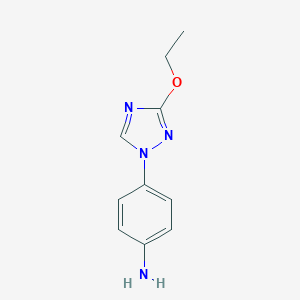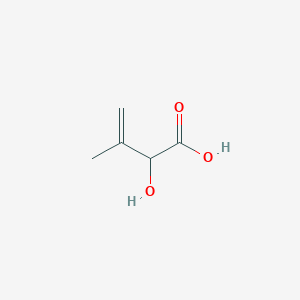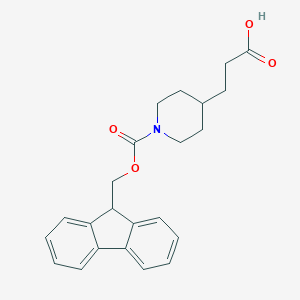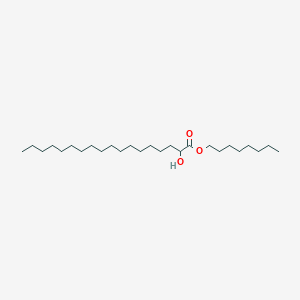
Octyl 2-hydroxyoctadecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octyl 2-hydroxyoctadecanoate (OHO) is a chemical compound that belongs to the family of fatty acid esters. It is commonly used in cosmetics and personal care products due to its emollient and skin conditioning properties. However, OHO has also gained attention in scientific research due to its potential applications in various fields such as drug delivery, nanotechnology, and biosensors.
Mecanismo De Acción
The mechanism of action of Octyl 2-hydroxyoctadecanoate is not fully understood. However, it is believed that its emollient and skin conditioning properties are due to its ability to penetrate the skin and form a protective barrier on the skin surface. This barrier prevents water loss and improves the skin's moisture content. In drug delivery systems, this compound acts as a carrier and improves the solubility and bioavailability of the drug.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory and antioxidant properties. It has been found to inhibit the production of pro-inflammatory cytokines and reduce the oxidative stress in cells. Moreover, this compound has been shown to improve the wound healing process by promoting the proliferation of fibroblasts and enhancing the collagen synthesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Octyl 2-hydroxyoctadecanoate in lab experiments is its biocompatibility and low toxicity. It has been shown to be safe for use in various cell lines and animal models. However, one of the limitations of using this compound is its high cost compared to other surfactants and carrier materials.
Direcciones Futuras
There are several future directions for the use of Octyl 2-hydroxyoctadecanoate in scientific research. One of the potential applications of this compound is in the development of biosensors for the detection of biomolecules and environmental pollutants. Moreover, this compound can be used as a carrier for the delivery of gene therapy and vaccines. Furthermore, this compound can be modified to improve its properties and enhance its performance in various applications.
Conclusion:
In conclusion, this compound is a promising chemical compound for scientific research due to its unique properties and potential applications in various fields. Its biocompatibility, low toxicity, and ability to improve the solubility and bioavailability of drugs make it a valuable tool for drug delivery systems. Moreover, its anti-inflammatory and antioxidant properties make it a potential candidate for the treatment of various diseases. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential applications in various fields.
Métodos De Síntesis
Octyl 2-hydroxyoctadecanoate can be synthesized through the esterification reaction between octanol and stearic acid. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The product is then purified through distillation and recrystallization to obtain a pure compound.
Aplicaciones Científicas De Investigación
Octyl 2-hydroxyoctadecanoate has been widely used in scientific research due to its unique properties. It has been used as a surfactant in the synthesis of gold nanoparticles for biomedical applications. It has also been used as a coating material for biosensors to improve their sensitivity and selectivity. Moreover, this compound has been used as a carrier for drug delivery systems due to its biocompatibility and low toxicity.
Propiedades
Número CAS |
148718-35-8 |
|---|---|
Fórmula molecular |
C26H52O3 |
Peso molecular |
412.7 g/mol |
Nombre IUPAC |
octyl 2-hydroxyoctadecanoate |
InChI |
InChI=1S/C26H52O3/c1-3-5-7-9-11-12-13-14-15-16-17-18-19-21-23-25(27)26(28)29-24-22-20-10-8-6-4-2/h25,27H,3-24H2,1-2H3 |
Clave InChI |
XIBVSCQMDQVPNP-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCC(C(=O)OCCCCCCCC)O |
SMILES canónico |
CCCCCCCCCCCCCCCCC(C(=O)OCCCCCCCC)O |
Sinónimos |
Octyl hydroxystearate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-methyl-4H-pyrido[3,4-b]pyrazine-2,3-dione](/img/structure/B115577.png)
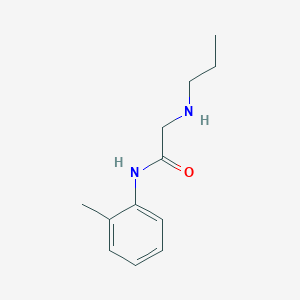
![6-Methoxybenzo[d]isoxazol-3-amine](/img/structure/B115582.png)

